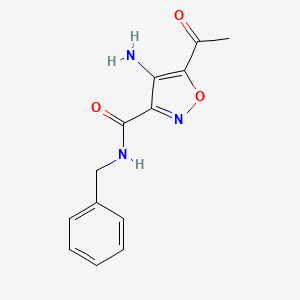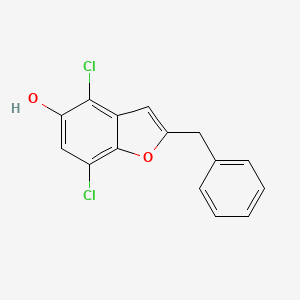
5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide
Overview
Description
5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide is a synthetic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
The synthesis of 5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Industrial production methods may employ similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups, using reagents like alkyl halides or acyl chlorides.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Scientific Research Applications
5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide can be compared with other isoxazole derivatives, such as:
Isoxazole: The parent compound, known for its presence in various natural products.
3,5-disubstituted isoxazoles: These compounds have similar structures but different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8(17)12-10(14)11(16-19-12)13(18)15-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAFEVLOJSTGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NO1)C(=O)NCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-methyl-2-thienyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327235.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4327245.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B4327250.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327257.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}dibenzo[b,d]furan-4-carboxamide](/img/structure/B4327264.png)
![5-[(naphthalen-1-yloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4327271.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4327273.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4327292.png)
![N-(2-hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B4327294.png)

![4-IODO-1-METHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4327309.png)
![1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4327326.png)
![5-(2-ethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4327333.png)
![methyl 4-{[({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B4327334.png)
